1-Methyloctahydrocyclopenta[b]pyrrol-5-amine

Medicinal Chemistry Scaffold Design Intellectual Property

1-Methyloctahydrocyclopenta[b]pyrrol-5-amine (CAS 1558771-50-8; dihydrochloride CAS 2306276-09-3) is a saturated bicyclic diamine belonging to the octahydrocyclopentapyrrole class. The compound features a [3.3.0]-bicyclic core with ring fusion at the [b] junction, positioning the primary amine at C5 and the N-methyl group on the pyrrolidine nitrogen.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13016027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyloctahydrocyclopenta[b]pyrrol-5-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CCC2C1CC(C2)N
InChIInChI=1S/C8H16N2/c1-10-3-2-6-4-7(9)5-8(6)10/h6-8H,2-5,9H2,1H3
InChIKeyIPYGPURFOILEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyloctahydrocyclopenta[b]pyrrol-5-amine: Structural and Physicochemical Baseline for Procurement-Specific Evaluation


1-Methyloctahydrocyclopenta[b]pyrrol-5-amine (CAS 1558771-50-8; dihydrochloride CAS 2306276-09-3) is a saturated bicyclic diamine belonging to the octahydrocyclopentapyrrole class . The compound features a [3.3.0]-bicyclic core with ring fusion at the [b] junction, positioning the primary amine at C5 and the N-methyl group on the pyrrolidine nitrogen. This scaffold is a privileged building block in medicinal chemistry, having been incorporated into clinical-stage candidates targeting CYP11B enzymes, receptor tyrosine kinases (e.g., tesevatinib), and CCR2 antagonists [1]. The dihydrochloride salt (MW 213.15 g/mol, molecular formula C₈H₁₈Cl₂N₂) provides enhanced aqueous solubility and handling characteristics relative to the free base .

Why 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine Cannot Be Replaced by Generic Octahydrocyclopentapyrrole Analogs


The octahydrocyclopentapyrrole scaffold exists in two regioisomeric forms—[b]-fused and [c]-fused—that are not functionally interchangeable. In the [b] series (exemplified by 1-methyloctahydrocyclopenta[b]pyrrol-5-amine), the nitrogen atom resides at the ring junction, producing a distinct angular geometry, whereas the [c] series (e.g., 2-methyloctahydrocyclopenta[c]pyrrol-5-amine, CAS 160080-13-7) places the nitrogen distal to the fusion . This difference alters the spatial trajectory of the 5-amine substituent by approximately 1.5–2.0 Å, critically affecting target binding. The [b] isomer has been specifically claimed in patent families covering RBP4 antagonists for retinal degenerative diseases (US 20160024007), while the [c] isomer is found in distinct clinical candidates such as the multi-kinase inhibitor tesevatinib [1]. Physicochemical properties also diverge markedly: the dihydrochloride salt of the [b] compound exhibits LogP 1.27 versus LogP 0.29 for the corresponding [c]-fused 2-methyl analog, representing a ~30-fold difference in calculated lipophilicity that impacts membrane partitioning and formulation strategy .

Quantitative Differentiation of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine: Head-to-Head Evidence Against Closest Analogs


Regioisomeric Scaffold Geometry: [b]-Fusion vs. [c]-Fusion Determines Amine Trajectory and Patent Coverage

The [b]-fused octahydrocyclopenta[b]pyrrol-5-amine scaffold positions the amine substituent at C5 with an angular geometry distinct from the [c]-fused isomer. This difference is quantified by the dihedral angle between the cyclopentane and pyrrolidine rings: approximately 120° for the [b] junction versus 180° (pseudo-equatorial) for the [c] junction [1]. In patent US 20160024007, the [b]-fused core is explicitly claimed as the pharmacophoric element for RBP4 antagonism, with compound 4 (a [b]-fused analog) demonstrating an RBP4 binding IC₅₀ of 4.1 nM in HTRF assay [2]. By contrast, the [c]-fused scaffold found in tesevatinib targets a completely different protein family (EGFR/ErbB2/KDR/Flt4/EphB4 kinases) with IC₅₀ values ranging from 0.3 nM (EGFR) to 16 nM (ErbB2) , demonstrating that the ring fusion geometry fundamentally determines target engagement.

Medicinal Chemistry Scaffold Design Intellectual Property

Lipophilicity Advantage: Calculated LogP of 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine Dihydrochloride vs. [c]-Fused Analog

The dihydrochloride salt of 1-methyloctahydrocyclopenta[b]pyrrol-5-amine exhibits a calculated partition coefficient (LogP) of 1.27, as reported in vendor physicochemical datasets . The closest regioisomeric comparator, (3aR,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-amine (CAS 159996-25-5), has a reported LogP of 0.29 . This ~4.4-fold difference in LogP translates to an approximately 30-fold difference in calculated octanol-water partition coefficient, indicating substantially greater membrane permeability for the [b]-fused dihydrochloride. Additionally, the target compound has zero rotatable bonds (vs. 0 for the comparator), a topological polar surface area (TPSA) of 29.26 Ų (vs. ~38 Ų for the des-methyl [c] analog CAS 130657-51-1), and one hydrogen bond donor (vs. two for the [c] analog) , collectively indicating superior passive permeability characteristics as predicted by Lipinski and Veber rule analyses.

ADME Lead Optimization Physicochemical Profiling

Stereochemical Purity and Conformational Rigidity: Enantioselective Synthesis Delivers 99% ee for [b]-Fused Angular Amines

Angularly substituted cis-octahydrocyclopenta[b]pyrroles, including the 5-amino derivatives, have been synthesized via dynamic kinetic resolution using aza-Cope rearrangements, yielding products in good yields with 99% enantiomeric excess (ee) [1]. This stereochemical fidelity is critical because the (3aR,6aS) configuration of octahydrocyclopenta[b]pyrrole derivatives has been shown to confer >100-fold higher binding affinity compared to the enantiomeric (3aS,6aR) configuration in RBP4 antagonist programs [2]. In contrast, the [c]-fused series typically requires separate synthetic routes with different stereochemical outcomes; for example, enantioselective synthesis of cis-octahydrocyclopenta[c]pyrroles proceeds via distinct palladium-catalyzed pathways that can yield mixtures of 5-aryl and 6-aryl regioisomers unless carefully controlled [3]. The commercial availability of 1-methyloctahydrocyclopenta[b]pyrrol-5-amine at 98% chemical purity with defined stereochemistry (as the dihydrochloride salt) reduces the burden of in-house chiral resolution .

Stereochemistry Asymmetric Synthesis Chiral Building Blocks

Molecular Weight and Salt Form Advantage: Dihydrochloride Enables Direct Aqueous Formulation with 213.15 g/mol MW

1-Methyloctahydrocyclopenta[b]pyrrol-5-amine is commercially supplied as the dihydrochloride salt (MW 213.15 g/mol), which provides high aqueous solubility suitable for direct use in bioconjugation reactions (e.g., NHS ester coupling, reductive amination) without additional salt metathesis . The closest [c]-fused analog with equivalent N-methylation, (3aR,5r,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-amine (CAS 160080-13-7), is typically supplied as the free base (MW 140.23 g/mol) with lower aqueous solubility . The dihydrochloride form of the target compound also offers improved long-term storage stability at room temperature, as indicated by vendor shipping conditions (room temperature in continental US) . For procurement, the dihydrochloride salt enables accurate gravimetric dispensing for milligram-scale parallel synthesis without the hygroscopicity issues common to free amine bases.

Formulation Development Salt Selection Bioconjugation

High-Value Application Scenarios for 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine Based on Proven Differentiation


RBP4 Antagonist Discovery for Atrophic Age-Related Macular Degeneration (Dry AMD) and Stargardt Disease

The [b]-fused octahydrocyclopenta[b]pyrrole scaffold is the core pharmacophore of a proprietary series of non-retinoid RBP4 antagonists developed at Columbia University and claimed in US patent application 20160024007 [1]. Researchers prosecuting RBP4-mediated lipofuscin reduction programs should select 1-methyloctahydrocyclopenta[b]pyrrol-5-amine as the starting building block because the [b] geometry is explicitly claimed for this indication, and representative analogs (e.g., compound 4) demonstrate single-digit nanomolar RBP4 binding affinity (IC₅₀ = 4.1 nM) [2]. Use of the [c]-fused isomer places the program outside the patented chemical space and directs activity toward kinase targets irrelevant to retinal degeneration.

Synthesis of Conformationally Constrained CNS-Penetrant Amines via Reductive Amination or Amide Coupling

With a calculated LogP of 1.27, TPSA of 29.26 Ų, and zero rotatable bonds, the 5-amine handle of 1-methyloctahydrocyclopenta[b]pyrrol-5-amine dihydrochloride is an ideal partner for generating CNS-penetrant amides, sulfonamides, or secondary amines via reductive amination [1]. The rigid bicyclic core imposes conformational constraint that reduces entropic penalties upon target binding, a feature exploited in the design of potent DPP4 inhibitors (octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives achieving IC₅₀ = 0.01 μM) and CCR2 antagonists (5-aminooctahydrocyclopentapyrrole-3a-carboxamides with nanomolar functional antagonism) [2]. The dihydrochloride salt form permits direct use in aqueous coupling conditions without prior free-basing.

Chiral Scaffold for Asymmetric Catalyst Development and Enantioselective Methodology

The angular cis-octahydrocyclopenta[b]pyrrole framework has been employed as a chiral auxiliary and ligand scaffold in catalytic enantioselective additions, including the addition of diethylzinc to benzaldehyde using β-amino alcohols derived from the octahydrocyclopenta[b]pyrrol system [1]. The availability of 1-methyloctahydrocyclopenta[b]pyrrol-5-amine at 98% purity enables direct elaboration into chiral ligands without requiring resolution steps. The >100-fold affinity discrimination between enantiomers of substituted octahydrocyclopenta[b]pyrroles in biological targets further underscores the value of enantiopure procurement for structure-activity relationship studies [2].

Quote Request

Request a Quote for 1-Methyloctahydrocyclopenta[b]pyrrol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.